(3-bromopyrazol-1-yl) N-methyl-N-phenylcarbamate
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Overview
Description
(3-bromopyrazol-1-yl) N-methyl-N-phenylcarbamate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromopyrazol-1-yl) N-methyl-N-phenylcarbamate typically involves the reaction of 3-bromopyrazole with N-methyl-N-phenylcarbamate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
(3-bromopyrazol-1-yl) N-methyl-N-phenylcarbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
(3-bromopyrazol-1-yl) N-methyl-N-phenylcarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (3-bromopyrazol-1-yl) N-methyl-N-phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methyl-1H-pyrazole: A similar compound with a bromine atom at the 3-position of the pyrazole ring.
4-Bromo-1-methyl-1H-pyrazole: Another similar compound with a bromine atom at the 4-position of the pyrazole ring.
Uniqueness
(3-bromopyrazol-1-yl) N-methyl-N-phenylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10BrN3O2 |
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Molecular Weight |
296.12 g/mol |
IUPAC Name |
(3-bromopyrazol-1-yl) N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C11H10BrN3O2/c1-14(9-5-3-2-4-6-9)11(16)17-15-8-7-10(12)13-15/h2-8H,1H3 |
InChI Key |
VYCHGYHWBSQNFI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)ON2C=CC(=N2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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